molecular formula C27H26N6O2 B13740346 N,N-Diethyl-4-[[4-[(P-nitrophenyl)azo]-1-naphthyl]azo]-M-toluidine CAS No. 34446-26-9

N,N-Diethyl-4-[[4-[(P-nitrophenyl)azo]-1-naphthyl]azo]-M-toluidine

Cat. No.: B13740346
CAS No.: 34446-26-9
M. Wt: 466.5 g/mol
InChI Key: DZQBPRXAQZNPHZ-UHFFFAOYSA-N
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Description

N,N-Diethyl-4-[[4-[(P-nitrophenyl)azo]-1-naphthyl]azo]-M-toluidine is a complex organic compound with the molecular formula C27H26N6O2 and a molecular weight of 466.5343 g/mol . This compound is characterized by its azo groups, which are responsible for its vibrant coloration. It is commonly used in various industrial applications, particularly in the production of dyes and pigments.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Diethyl-4-[[4-[(P-nitrophenyl)azo]-1-naphthyl]azo]-M-toluidine typically involves a multi-step process. The initial step often includes the diazotization of p-nitroaniline to form a diazonium salt. This is followed by coupling with 1-naphthylamine to form the intermediate azo compound. The final step involves the reaction of this intermediate with N,N-diethylaniline under controlled conditions to yield the desired product .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The process involves precise control of temperature, pH, and reaction time to achieve the desired product efficiently .

Chemical Reactions Analysis

Types of Reactions

N,N-Diethyl-4-[[4-[(P-nitrophenyl)azo]-1-naphthyl]azo]-M-toluidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions vary based on the specific conditions and reagents used. For instance, reduction typically yields amines, while oxidation can produce various oxidized derivatives .

Scientific Research Applications

N,N-Diethyl-4-[[4-[(P-nitrophenyl)azo]-1-naphthyl]azo]-M-toluidine has several scientific research applications:

    Chemistry: It is used as a dye intermediate and in the study of azo compound reactions.

    Biology: The compound is utilized in staining techniques for microscopy.

    Medicine: Research into its potential use in drug development and as a diagnostic tool is ongoing.

    Industry: It is widely used in the production of dyes, pigments, and inks

Mechanism of Action

The mechanism of action of N,N-Diethyl-4-[[4-[(P-nitrophenyl)azo]-1-naphthyl]azo]-M-toluidine primarily involves its interaction with molecular targets through its azo groups. These groups can undergo reversible redox reactions, making the compound useful in various applications. The molecular pathways involved include electron transfer processes and interactions with nucleophiles and electrophiles .

Comparison with Similar Compounds

Similar Compounds

  • N,N-Diethyl-4-[(phenyldiazenyl)aniline]
  • N,N-Diethyl-4-[(4-nitrophenyl)azo]aniline
  • N,N-Diethyl-4-[(4-bromophenyl)azo]aniline

Uniqueness

N,N-Diethyl-4-[[4-[(P-nitrophenyl)azo]-1-naphthyl]azo]-M-toluidine is unique due to its specific structure, which includes two azo groups and a nitrophenyl moiety. This structure imparts distinct chemical and physical properties, making it particularly valuable in dye and pigment production .

Properties

CAS No.

34446-26-9

Molecular Formula

C27H26N6O2

Molecular Weight

466.5 g/mol

IUPAC Name

N,N-diethyl-3-methyl-4-[[4-[(4-nitrophenyl)diazenyl]naphthalen-1-yl]diazenyl]aniline

InChI

InChI=1S/C27H26N6O2/c1-4-32(5-2)22-14-15-25(19(3)18-22)29-31-27-17-16-26(23-8-6-7-9-24(23)27)30-28-20-10-12-21(13-11-20)33(34)35/h6-18H,4-5H2,1-3H3

InChI Key

DZQBPRXAQZNPHZ-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=CC(=C(C=C1)N=NC2=CC=C(C3=CC=CC=C32)N=NC4=CC=C(C=C4)[N+](=O)[O-])C

Origin of Product

United States

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